molecular formula C15H16N6O2 B2954477 2-((4-((4-Methoxyphenyl)amino)pteridin-2-yl)amino)ethanol CAS No. 946289-66-3

2-((4-((4-Methoxyphenyl)amino)pteridin-2-yl)amino)ethanol

Cat. No.: B2954477
CAS No.: 946289-66-3
M. Wt: 312.333
InChI Key: HWNNOPHUDUYKHC-UHFFFAOYSA-N
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Description

2-((4-((4-Methoxyphenyl)amino)pteridin-2-yl)amino)ethanol is a synthetic small molecule belonging to the pteridine class of heterocyclic compounds. Its molecular structure features a pteridine core substituted with an ethanolamino group and a 4-methoxyphenylamino moiety, making it a candidate for investigation in various biochemical pathways. This compound is of significant interest in medicinal chemistry and pharmacological research, particularly in the exploration of kinase inhibition. Pteridine derivatives are known to interact with enzyme active sites, such as those of dihydrofolate reductase or various protein kinases, which are critical targets in cancer and inflammatory disease research. The specific mechanism of action and binding affinity would require further characterization through enzymatic assays and cellular studies. Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or as a standard in analytical method development. It is supplied as a solid and should be stored in a cool, dry environment. This compound is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[[4-(4-methoxyanilino)pteridin-2-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O2/c1-23-11-4-2-10(3-5-11)19-14-12-13(17-7-6-16-12)20-15(21-14)18-8-9-22/h2-7,22H,8-9H2,1H3,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNNOPHUDUYKHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-((4-Methoxyphenyl)amino)pteridin-2-yl)amino)ethanol typically involves multi-step organic reactions. One common synthetic route includes the initial formation of the pteridine core, followed by the introduction of the 4-methoxyphenylamino group and the ethanolamine moiety. Key reagents used in these steps may include pteridine derivatives, 4-methoxyaniline, and ethanolamine. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance production rates and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-((4-((4-Methoxyphenyl)amino)pteridin-2-yl)amino)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve specific temperatures, solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((4-((4-Methoxyphenyl)amino)pteridin-2-yl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following compounds share structural or functional similarities with Compound 12:

Compound Name Core Structure Key Substituents/Modifications Biological Activity/Application Source/Reference
Compound 12 Pteridine 4-(4-Methoxyphenyl)amino; 2-ethanolamino CDK5/p25 inhibition
2-((3-Amino-4-methoxyphenyl)amino)ethanol Benzene 3-Amino-4-methoxy; ethanolamino Not explicitly reported (structural analog)
2-Amino-1-(4-methoxyphenyl)ethanol Ethanolamine derivative 4-Methoxyphenyl; aminoethanol Potential β-agonist activity
Ethyl 4-(2-fluorophenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate Butanoate ester 4-Methoxyphenylamino; fluorophenyl Synthetic intermediate for bioactive molecules
N'-[(1Z)-(4-methoxyphenyl)methylene]-2-(4-{[(1E)-(4-methoxyphenyl)methylene]amino}-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetohydrazide Triazole Dual 4-methoxyphenyl groups; hydrazide Antimicrobial activity

Physicochemical Properties

  • Solubility: Compound 12’s ethanol group improves aqueous solubility compared to purely aromatic analogs like 2-[(4-Amino-2-chloro-5-nitrophenyl)amino]ethanol (), which lacks polar side chains .
  • LogP: The methoxyphenyl group in Compound 12 likely increases lipophilicity (higher LogP) relative to unsubstituted pteridines but less so than halogenated derivatives (e.g., 2-[(4-Amino-2-chloro-5-nitrophenyl)amino]ethanol, LogP ~1.8) .

Stability and Toxicity

  • Compound 12: No explicit toxicity data are available, but related ethanolamine derivatives (e.g., ) show moderate acute toxicity (LD50 > 500 mg/kg in rodents) .
  • 2-((3-Amino-4-methoxyphenyl)amino)ethanol: Similar compounds in are associated with mutagenicity risks due to aromatic amine groups, necessitating caution in therapeutic development .

Biological Activity

2-((4-((4-Methoxyphenyl)amino)pteridin-2-yl)amino)ethanol, with the CAS number 946289-66-3, is a compound characterized by a complex structure that includes a pteridine ring system and a methoxyphenyl group. This unique combination of functional groups contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.

  • Molecular Formula : C15H16N6O2
  • Molecular Weight : 312.3265 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The pteridine ring and methoxyphenyl group facilitate binding to various enzymes and receptors, potentially modulating their activity. This interaction can lead to alterations in cellular processes, including cell proliferation, apoptosis, and immune responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
  • Immunomodulatory Effects : It has been shown to modulate immune responses, potentially decreasing lymphocyte activation and cytokine release, which could be beneficial in autoimmune conditions.
  • Antimicrobial Properties : The compound may possess antimicrobial activity, making it a candidate for further investigation in the development of new antimicrobial agents.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits cancer cell proliferation; induces apoptosis
ImmunomodulatoryDecreases lymphocyte activation; inhibits cytokine release
AntimicrobialExhibits potential antimicrobial effects

Case Studies

Several studies have explored the biological activity of similar pteridine derivatives, providing insights into the potential applications of this compound:

  • Study on Anticancer Activity :
    • A study conducted on pteridine derivatives found that compounds with similar structures demonstrated significant anticancer effects against various tumor cell lines. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation.
  • Immunomodulatory Effects :
    • Research highlighted that certain pteridine derivatives could effectively reduce T-cell activation and cytokine production in vitro, indicating potential therapeutic applications in inflammatory diseases.
  • Antimicrobial Studies :
    • Investigations into related compounds revealed notable antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that modifications to the pteridine structure could enhance efficacy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-((4-((4-Methoxyphenyl)amino)pteridin-2-yl)amino)ethanol, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with a nitro precursor (e.g., 4-nitro-pteridinyl derivatives). Reduce the nitro group using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) to form the primary amine intermediate .
  • Step 2 : Perform a nucleophilic substitution or condensation reaction between the amine and 4-methoxyphenyl derivatives. For example, use 4-methoxybenzaldehyde in a Schiff base formation under reflux with ethanol and a base (e.g., LiOH) to introduce the methoxyphenyl moiety .
  • Optimization : Vary catalysts (e.g., TMSOTf for glycosylation reactions), solvent polarity (e.g., dichloromethane vs. ethanol), and temperature (-40°C to reflux) to improve yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodology :

  • NMR : Focus on ¹H and ¹³C chemical shifts for aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm). Compare with similar Schiff bases (e.g., 4-methoxybenzylidene derivatives) .
  • Mass Spectrometry (EI/TOF) : Confirm molecular ion peaks (e.g., m/z 310.2045 for C₁₈H₂₂N₄O₃) and fragmentation patterns to validate the structure .
  • FTIR : Identify N-H stretches (~3300 cm⁻¹) and C=N bonds (~1600 cm⁻¹) to confirm amine and imine functionalities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects) for this compound?

  • Methodology :

  • Purity Assessment : Use HPLC-TOF (Δppm < 0.5) to rule out impurities as a cause of variability. Example: A purity ≥98% was confirmed for a related compound via HPLC-TOF .
  • Model Systems : Compare in vitro (e.g., bacterial cell lines) and in vivo assays to assess context-dependent activity. For instance, cytotoxicity in mammalian cells may arise from off-target effects not observed in microbial models .
  • Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., replacing the methoxy group with hydroxyl or halogens) to isolate functional group contributions .

Q. What strategies are recommended for analyzing hydrogen-bonding networks in the crystal structure of this compound?

  • Methodology :

  • X-ray Crystallography : Refine asymmetric unit data (e.g., using SHELXL) to identify H-bond donors/acceptors. For example, in a related Schiff base, hydroxy groups formed 1D chains via O-H···N interactions .
  • Cambridge Structural Database (CSD) : Compare torsion angles (e.g., C4–C7–N1–C8) and planarities with structurally similar compounds (e.g., p-R′–C₆H₄–CH=N–C₆H₄–R″ derivatives) to validate geometric parameters .

Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to predict binding affinities for target proteins (e.g., kinases or microbial enzymes). Prioritize derivatives with lower binding energies (<-7 kcal/mol).
  • ADMET Prediction : Employ SwissADME to assess solubility (LogP < 3), permeability (TPSA < 140 Ų), and CYP450 interactions. Modify substituents (e.g., alkyl chains) to optimize bioavailability .

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